5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine
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Overview
Description
5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine is a nucleoside compound, which means it is a structural component of nucleic acids like DNA and RNA . This compound is characterized by the presence of a trifluoroacetyl group, which is known for its electron-withdrawing properties, making it a valuable molecule in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine typically involves the modification of uridine, a naturally occurring nucleosideSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, hydroxide ions
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uridine derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of the trifluoroacetyl group with other functional groups .
Scientific Research Applications
5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in nucleic acid structure and function, as well as its potential effects on gene expression and regulation.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine involves its incorporation into nucleic acids, where it can affect the structure and function of DNA and RNA. The trifluoroacetyl group may enhance the compound’s stability and binding affinity to nucleic acids, potentially influencing gene expression and regulation .
Comparison with Similar Compounds
Similar Compounds
5-(N-Methyl-N-trifluoromethylacetyl)aminomethyl uridine: Another nucleoside derivative with similar structural features but different functional groups.
2’-Deoxy-5-(N-methyl-N-trifluoroacetyl)aminomethyl uridine: A deoxy derivative that lacks the hydroxyl group at the 2’ position, affecting its chemical properties and biological activity.
Uniqueness
5-(N-Methyl-N-trifluoroacetyl)aminomethyl uridine is unique due to its specific trifluoroacetyl modification, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological molecules, making it a valuable tool in various scientific research applications .
Properties
Molecular Formula |
C13H16F3N3O7 |
---|---|
Molecular Weight |
383.28 g/mol |
IUPAC Name |
N-[[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide |
InChI |
InChI=1S/C13H16F3N3O7/c1-18(11(24)13(14,15)16)2-5-3-19(12(25)17-9(5)23)10-8(22)7(21)6(4-20)26-10/h3,6-8,10,20-22H,2,4H2,1H3,(H,17,23,25)/t6-,7?,8+,10-/m1/s1 |
InChI Key |
CMGFNSOQJGRGFE-LCFZEIEZSA-N |
Isomeric SMILES |
CN(CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O)C(=O)C(F)(F)F |
Canonical SMILES |
CN(CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C(=O)C(F)(F)F |
Origin of Product |
United States |
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